6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel-
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Overview
Description
6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel- is a complex organic compound with a unique structure that includes a dibenzo[b,d]pyran core, chlorophenylsulfonyl group, and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel- involves multiple steps, starting with the preparation of the dibenzo[b,d]pyran core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6H-Dibenzo[b,d]pyran-1-ol: A simpler analog without the chlorophenylsulfonyl and fluorine groups.
Δ9-Tetrahydrocannabinol (THC): Shares the dibenzo[b,d]pyran core but has different substituents and biological activity.
Cannabinol (CBN): Another related compound with a similar core structure but different functional groups.
Uniqueness
6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17ClF2O4S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(10aS)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6,6a,7,8,9,10-hexahydrobenzo[c]chromen-8-ol |
InChI |
InChI=1S/C19H17ClF2O4S/c20-12-1-3-14(4-2-12)27(24,25)19-8-7-13(23)9-11(19)10-26-18-16(22)6-5-15(21)17(18)19/h1-6,11,13,23H,7-10H2/t11?,13?,19-/m0/s1 |
InChI Key |
WTXUIYHQKGABGR-MHTRZOGVSA-N |
Isomeric SMILES |
C1C[C@@]2(C(CC1O)COC3=C(C=CC(=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CC2(C(CC1O)COC3=C(C=CC(=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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